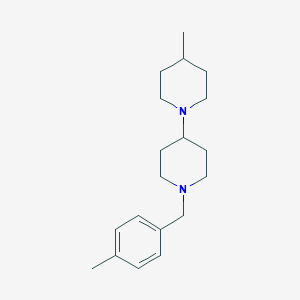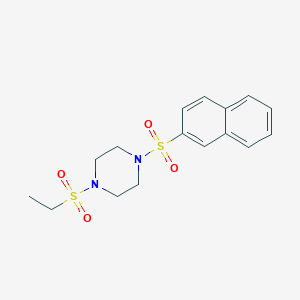
4-methyl-1'-(4-methylbenzyl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a benzyl group, with a methyl group attached to the benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method involves the alkylation of piperidine with 4-methylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the second piperidine ring, often through a cyclization process.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bipiperidines.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzyl alcohol: Shares the benzyl group but lacks the bipiperidine structure.
4-Methyl-1,2-benzenediol: Contains a benzene ring with hydroxyl groups, differing significantly in structure.
4-Methylimidazole: An imidazole derivative with different chemical properties.
Uniqueness
4’-Methyl-1-(4-methylbenzyl)-4,1’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H30N2 |
|---|---|
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C19H30N2/c1-16-3-5-18(6-4-16)15-20-11-9-19(10-12-20)21-13-7-17(2)8-14-21/h3-6,17,19H,7-15H2,1-2H3 |
InChI-Schlüssel |
MVSCFPZAXZUDED-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
Kanonische SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B246864.png)

![N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B246869.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
